8-Nitro-3,4-dihydroquinolin-2(1H)-one - 65887-62-9

8-Nitro-3,4-dihydroquinolin-2(1H)-one

Catalog Number: EVT-3179790
CAS Number: 65887-62-9
Molecular Formula: C9H8N2O3
Molecular Weight: 192.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action
  • Inhibition of enzymes: This class of compounds has shown activity against enzymes like carbonic anhydrase, thromboxane A2 synthase, and cAMP phosphodiesterase [, , ]. The specific enzyme targeted and the inhibitory mechanism would depend on the overall structure and substituents present.
  • Receptor binding: Some derivatives exhibit affinity for receptors like dopamine D2, serotonin 5-HT2A and 5-HT1A, and histamine H3 receptors [, , ]. The specific receptor interactions and downstream signaling pathways would depend on the compound's structure and binding affinity.

7-Amino-3,4-dihydroquinolin-2(1H)-one

  • Compound Description: This compound serves as a scaffold for various derivatives investigated for their carbonic anhydrase (CA) inhibitory activity.
  • Relevance: This compound shares the core 3,4-dihydroquinolin-2(1H)-one structure with 8-Nitro-3,4-dihydroquinolin-2(1H)-one, differing in the substituent at the 7th position (amino group vs. nitro group).

7-Amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one

  • Compound Description: This compound is synthesized through the reaction of m-phenylenediamine and ethyl 4,4,4-trifluoroacetoacetate. Its crystal structure is stabilized by intermolecular interactions involving fluorine, nitrogen, and oxygen atoms.
  • Relevance: This compound shares the core 3,4-dihydroquinolin-2(1H)-one structure with 8-Nitro-3,4-dihydroquinolin-2(1H)-one, differing in the substituents at the 7th and 4th positions (amino and hydroxy groups vs. nitro group and hydrogen, respectively).

6-Aminoalkoxy-3,4-dihydroquinolin-2(1H)-ones

  • Compound Description: This series of compounds was synthesized and evaluated for their histamine H3 receptor (H3R) antagonistic activities and antiseizure effects. Many of these compounds exhibited potent H3R antagonistic activity.
  • Relevance: These compounds share the core 3,4-dihydroquinolin-2(1H)-one structure with 8-Nitro-3,4-dihydroquinolin-2(1H)-one, differing in the substituents at the 6th position (aminoalkoxy group vs. nitro group).

6-(4-Ethoxycarbonylpiperidino)-7-nitro-3,4-dihydroquinoline-2(1H)-one

  • Compound Description: This compound exhibited potent and selective inhibitory activity against platelet aggregation. It was part of a series of 6-cyclic aliphatic amino-7-nitro-3,4-dihydroquinoline-2(1H)-ones that were synthesized and tested for various biological activities.
  • Relevance: This compound shares the core 3,4-dihydroquinolin-2(1H)-one structure and the nitro group at the 7th position with 8-Nitro-3,4-dihydroquinolin-2(1H)-one, differing in the presence of a 6-(4-ethoxycarbonylpiperidino) substituent.

4-Phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one

  • Compound Description: This compound is synthesized from its precursor, N-[4-(trifluoromethyl)phenyl]cinnamamide, via intramolecular cyclization mediated by triflic acid. It's characterized by X-ray diffraction.
  • Relevance: This compound shares the core 3,4-dihydroquinolin-2(1H)-one structure with 8-Nitro-3,4-dihydroquinolin-2(1H)-one, differing in the substituents at the 6th and 4th positions (trifluoromethyl and phenyl groups vs. nitro group and hydrogen, respectively).

Properties

CAS Number

65887-62-9

Product Name

8-Nitro-3,4-dihydroquinolin-2(1H)-one

IUPAC Name

8-nitro-3,4-dihydro-1H-quinolin-2-one

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

InChI

InChI=1S/C9H8N2O3/c12-8-5-4-6-2-1-3-7(11(13)14)9(6)10-8/h1-3H,4-5H2,(H,10,12)

InChI Key

LGVAGXABCLECJN-UHFFFAOYSA-N

SMILES

C1CC(=O)NC2=C1C=CC=C2[N+](=O)[O-]

Canonical SMILES

C1CC(=O)NC2=C1C=CC=C2[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.